molecular formula C11H19N3 B1247739 4-[3-(1h-Imidazol-4-yl)propyl]piperidine

4-[3-(1h-Imidazol-4-yl)propyl]piperidine

Cat. No.: B1247739
M. Wt: 193.29 g/mol
InChI Key: YPGRNKJNOSUCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-imidazol-5-yl)propyl]piperidine is an aralkylamine.

Scientific Research Applications

Neuropharmacological Potential

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a related compound, has shown promise as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, which could have implications for treating Parkinson's disease (Wright et al., 1999).

Synthesis Techniques

A synthesis method for creating 3- and 4-(1H-azol-1-yl)piperidines, including those with an imidazole structure similar to 4-[3-(1h-Imidazol-4-yl)propyl]piperidine, has been developed. This method extends to benzo analogues of the title compounds (Shevchuk et al., 2012).

Histamine H3-Receptor Antagonism

Compounds with a this compound structure have been explored for their potential as histamine H(3)-receptor antagonists. These compounds were found to be effective in certain cases when imidazole was replaced with a piperidine moiety (Meier et al., 2001).

Delta-Opioid Agonism

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, similar in structure to this compound, have been synthesized and tested for their in vitro affinities for delta-, mu-, and kappa-opioid receptors. Some of these compounds have shown anxiolytic and antidepressant-like effects in vivo (Trabanco et al., 2007).

Human Histamine H3 Receptor Agonism

Piperidine derivatives containing an imidazole group have been shown to have moderate to high affinity as agonists for the human histamine H3 receptor, suggesting therapeutic potential in this area (Ishikawa et al., 2010).

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine

InChI

InChI=1S/C11H19N3/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10/h8-10,12H,1-7H2,(H,13,14)

InChI Key

YPGRNKJNOSUCLY-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2=CN=CN2

Canonical SMILES

C1CNCCC1CCCC2=CN=CN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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